Tris(1-ethynylcyclohexyl) borate
Description
Tris(1-ethynylcyclohexyl) borate (C₂₄H₃₃BO₃, CAS 5463-75-2) is a boron-containing compound featuring three 1-ethynylcyclohexyl substituents bonded to a central borate core . The ethynyl (C≡CH) group introduces rigidity and electronic effects, distinguishing it from simpler cyclohexyl-substituted borates.
Properties
CAS No. |
5463-75-2 |
|---|---|
Molecular Formula |
C24H33BO3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
tris(1-ethynylcyclohexyl) borate |
InChI |
InChI=1S/C24H33BO3/c1-4-22(16-10-7-11-17-22)26-25(27-23(5-2)18-12-8-13-19-23)28-24(6-3)20-14-9-15-21-24/h1-3H,7-21H2 |
InChI Key |
LHERKSXYIXCMIE-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1(CCCCC1)C#C)(OC2(CCCCC2)C#C)OC3(CCCCC3)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-ethynylcyclohexyl) borate typically involves the reaction of boric acid with 1-ethynylcyclohexanol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tris(1-ethynylcyclohexyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl or other alkyl groups.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various boronic acids, borate esters, and substituted borate compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Tris(1-ethynylcyclohexyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Mechanism of Action
The mechanism of action of Tris(1-ethynylcyclohexyl) borate involves its interaction with molecular targets through its borate core and ethynyl groups. The compound can form stable complexes with various biomolecules, such as proteins and nucleic acids, through covalent and non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Borate Compounds
Structural and Steric Comparisons
Tricyclohexyl Borate (CAS 1088-01-3)
- Structure : Lacks the ethynyl group, with three cyclohexyloxy groups directly attached to boron .
- Steric Impact : Cyclohexyl groups provide moderate steric bulk, but the absence of ethynyl moieties reduces rigidity. Solid angle (G) measurements for similar tris(cyclohexyl) ligands suggest ~45–50% sphere coverage, comparable to tris(pyrazolyl)borates (Tp*) .
- Applications : Primarily used in organic synthesis and polymer stabilization .
Tris(2-ethylhexyl) Borate (CAS 2467-13-2)
- Structure: Features flexible 2-ethylhexyl chains, leading to lower steric hindrance but higher solubility in nonpolar solvents .
- Steric/Electronic Profile : Less bulky (G ≈ 40–45%) due to linear alkyl chains. The electron-donating alkyl groups enhance Lewis basicity compared to aryl-substituted borates.
- Applications : Utilized as a plasticizer and in coatings due to its hydrophobicity .
Tris(pyrazolyl)borate (Tp)
- Structure: Nitrogen-based heterocyclic donors instead of carbocyclic groups.
- Steric/Electronic Profile: Solid angles similar to tris(carbene)borates (G ≈ 50–55%), but electronic donor strength is lower (imidazol-2-ylidene > pyrazolyl) .
- Applications : Widely employed in stabilizing low-valent metal complexes and catalysis .
Electronic and Donor Properties
- Tris(1-ethynylcyclohexyl) Borate: The ethynyl group withdraws electrons via sp-hybridization, reducing donor strength compared to alkyl-substituted tris(carbene)borates (e.g., HB(MeBz)₃⁻). However, the cyclohexyl framework mitigates excessive electron withdrawal, balancing steric and electronic effects .
- Tris(mercaptoimidazolyl)borate: Thiol-based donors exhibit stronger π-backbonding capability, making them superior for stabilizing metals in low oxidation states (e.g., Au(I), Cu(I)) .
- Fluorinated Borates (e.g., Tris(perfluoroalkyl)borates) : Highly electron-deficient due to fluorinated substituents, enhancing Lewis acidity but reducing solubility in polar media .
Solubility and Reactivity
- This compound: Moderate solubility in aromatic solvents (e.g., toluene) due to its rigid, planar structure.
- Trimethyl Borate (B(OCH₃)₃) : High solubility in polar aprotic solvents (e.g., DMF) and efficient boronate formation in situ .
- Tributyl Borate (TBB) : Used in epoxy coatings for its thermal stability and environmental safety, outperforming zinc borate in char formation .
Research Findings and Implications
- Steric Flexibility : this compound’s steric profile is comparable to Tp ligands but offers unique electronic tunability. Methylcyclohexyl substituents in related ligands balance open coordination sites with bulk, enabling stabilization of low-coordinate metal centers .
- Environmental Considerations : Alkyl-substituted borates (e.g., tributyl borate) are less toxic than zinc borate, aligning with green chemistry trends .
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